molecular formula C20H11Cl2NaO3 B12667385 Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate CAS No. 71463-52-0

Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate

Cat. No.: B12667385
CAS No.: 71463-52-0
M. Wt: 393.2 g/mol
InChI Key: QQZKCPSPVWKXQH-UHFFFAOYSA-M
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Description

Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate is a chemical compound with the molecular formula C21H11Cl2NaO3. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a xanthene core substituted with chlorine atoms and a benzoate group, which contributes to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate typically involves the reaction of 2,7-dichloroxanthene with benzoic acid in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescence allows it to bind to cellular components, enabling visualization and tracking. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to targeted cell destruction .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate stands out due to its specific substitution pattern, which

Properties

CAS No.

71463-52-0

Molecular Formula

C20H11Cl2NaO3

Molecular Weight

393.2 g/mol

IUPAC Name

sodium;2-(2,7-dichloro-9H-xanthen-9-yl)benzoate

InChI

InChI=1S/C20H12Cl2O3.Na/c21-11-5-7-17-15(9-11)19(13-3-1-2-4-14(13)20(23)24)16-10-12(22)6-8-18(16)25-17;/h1-10,19H,(H,23,24);/q;+1/p-1

InChI Key

QQZKCPSPVWKXQH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

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